REACTION_SMILES
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[Cl:10][c:11]1[cH:12][c:13]([C:18](=[O:15])[O:19][OH:20])[cH:14][cH:16][cH:17]1.[Cl:1][CH2:2][c:3]1[c:4]([CH3:9])[n:5][cH:6][cH:7][cH:8]1.[Cl:21][CH:22]([Cl:23])[Cl:24]>>[Cl:1][CH2:2][c:3]1[c:4]([CH3:9])[n+:5]([O-:15])[cH:6][cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OO)c1cccc(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ncccc1CCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Type
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product
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Smiles
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Cc1c(CCl)ccc[n+]1[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |